molecular formula C18H14ClN3S B13365661 N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B13365661
M. Wt: 339.8 g/mol
InChI Key: MPMPRSVIKWRYBE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine skeleton is a key structure in many drugs and biologically active compounds.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. One efficient method involves a multicomponent cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, and the use of environmentally benign solvents.

Chemical Reactions Analysis

N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing halogenating agents or nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines . Additionally, it has applications in the pharmaceutical industry as a key structure in the development of new drugs with diverse therapeutic properties .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Properties

Molecular Formula

C18H14ClN3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14ClN3S/c1-12-7-8-16-21-17(15-6-3-9-23-15)18(22(16)11-12)20-14-5-2-4-13(19)10-14/h2-11,20H,1H3

InChI Key

MPMPRSVIKWRYBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC(=CC=C3)Cl)C4=CC=CS4)C=C1

Origin of Product

United States

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